Cas no 7295-48-9 (p-Bromophenyl Heptyl Ketone)

p-Bromophenyl Heptyl Ketone structure
p-Bromophenyl Heptyl Ketone structure
Product Name:p-Bromophenyl Heptyl Ketone
CAS No:7295-48-9
MF:C14H19BrO
MW:283.204063653946
CID:572658
PubChem ID:138977
Update Time:2025-04-19

p-Bromophenyl Heptyl Ketone Chemical and Physical Properties

Names and Identifiers

    • 1-Octanone,1-(4-bromophenyl)-
    • 1-(4-bromophenyl)octan-1-one
    • P-BROMOPHENYL N-HEPTYL KETONE
    • P-OCTANOYLBROMOBENZENE
    • 1-bromo-4-octanoylbenzene
    • 4'-bromoacetophenone
    • p-Bromcaprylophenon
    • p-Bromophenyl heptyl ketone
    • MFCD00043526
    • p-Bromooctanophenone
    • AKOS009339590
    • QMCHXDWPJPADAK-UHFFFAOYSA-N
    • 1-(4-Bromo-phenyl)-octan-1-one
    • P-BROMOPHENYLN-HEPTYLKETONE
    • 1-(4-bromophenyl)-octan-1-one
    • 7295-48-9
    • SCHEMBL7907717
    • 1-(4-Bromophenyl)-1-octanone #
    • DTXSID00223237
    • FT-0675959
    • p-Bromophenyl Heptyl Ketone
    • Inchi: 1S/C14H19BrO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3
    • InChI Key: QMCHXDWPJPADAK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CCCCCCC)=O

Computed Properties

  • Exact Mass: 282.06200
  • Monoisotopic Mass: 282.06193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.99230

p-Bromophenyl Heptyl Ketone Pricemore >>

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